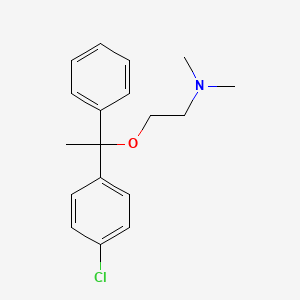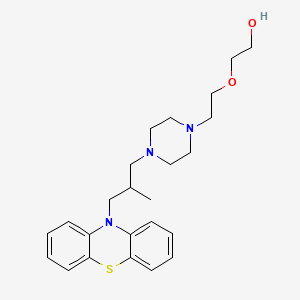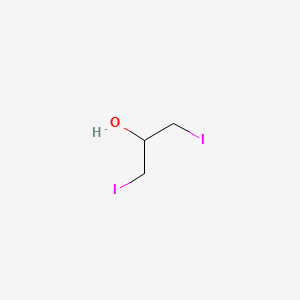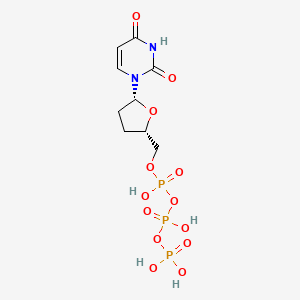
ddUTP
Descripción general
Descripción
ddUTP, or Digoxigenin-11-ddUTP, is a 1 mM solution of the tetralithium salt . It is a component of a probe used for end labeling . It is an alternative to classical radioactive labeling for electrophoretic mobility shift assay and is highly stable compared to radioactive probes .
Synthesis Analysis
In PCR labeling, a thermostable polymerase incorporates DIG-dUTP as it amplifies a specific region of the template DNA . The result is a highly labeled, specific, and extremely sensitive hybridization probe . The labeled dUTP can be easily incorporated by enzymatic nucleic acid synthesis using DNA polymerases .
Molecular Structure Analysis
The chemical formula of ddUTP is C43H61N4O20P3Li4 . Its molecular weight is 1074.7 Da .
Chemical Reactions Analysis
Biotin-16-ddUTP can be incorporated into the DNA fragments during the Sanger sequencing reactions to produce high-resolution mass-sequencing spectra . The use of Biotin-16-ddUTP and Biotin-11-dd(A,C,G)TPs shifts the mass difference between cytosine and thymidine to >80 Da, resulting in a better resolution in sequence determination .
Aplicaciones Científicas De Investigación
Inhibition of HIV Reverse Transcriptase
ddUTP (2',3'-dideoxyuridine-5'-triphosphate) has been identified as a potent and selective inhibitor of HIV (Human Immunodeficiency Virus) reverse transcriptase. Studies have shown that ddUTP can inhibit the elongation of the DNA chain, thereby blocking viral replication. This suggests its potential as an anti-HIV therapeutic agent, although further research is needed to overcome challenges such as delivering preformed phosphorylated ddUrd to susceptible cells (Hao et al., 1990).
Fluorescent Labeling in DNA Damage Detection
ddUTP has been used in the TUNEL assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) to quantify DNA damage. By using fluorescently labeled ddUTP, researchers can effectively measure and analyze DNA damage in cells. This application is crucial for understanding the cellular processes involved in DNA repair and apoptosis (Baskin et al., 2010).
Drug Delivery Systems
ddUTP has been incorporated into drug delivery systems (DDS) to improve the effectiveness of therapeutic agents. By using biomimetic nanostructures and cues, researchers aim to enhance drug efficiency, bioavailability, and biocompatibility. This area of research is particularly significant in the context of treating various diseases, including cancer (Rasheed et al., 2019).
Encapsulation in Immunoliposomes
To overcome limitations in cellular uptake, ddUTP has been encapsulated in immunoliposomes. This approach aims to bypass the need for intracellular phosphorylation of ddU, enabling better penetration of the drug into target cells and enhancing its antiviral activity. This encapsulation strategy could potentially improve the efficacy of ddUTP as an anti-HIV agent (Zelphati et al., 1993).
Differential Dynamic Potentiometry
In the field of analytical chemistry, ddUTP has been involved in differential dynamic potentiometry (DDP), a technique used for drug fingerprinting. This application is important for identifying and quantifying pharmaceutical substances, thus contributing to drug safety and quality control (Cuartero et al., 2012).
Photoaffinity Labeling
ddUTP derivatives have been synthesized for photoaffinity labeling of proteins, such as human replication protein A. This application is important for understanding the interactions of proteins with DNA during replication and repair processes. Photoaffinity labeling with ddUTP offers a tool for studying the molecular mechanisms underlying these essential cellular processes (Kolpashchikov et al., 2000).
Propiedades
IUPAC Name |
[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O13P3/c12-7-3-4-11(9(13)10-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H,10,12,13)(H2,14,15,16)/t6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXOHOIOFJSIFX-POYBYMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ddUTP | |
CAS RN |
84445-38-5 | |
| Record name | 2',3'-Dideoxyuridine-5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084445385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




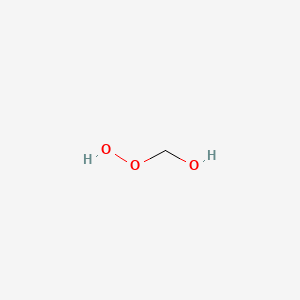
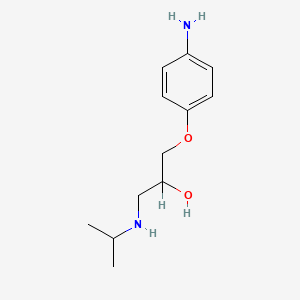
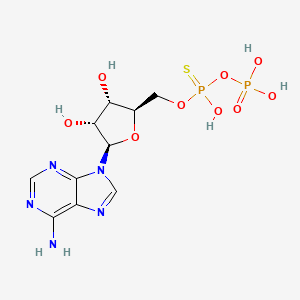
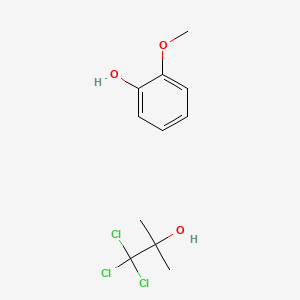
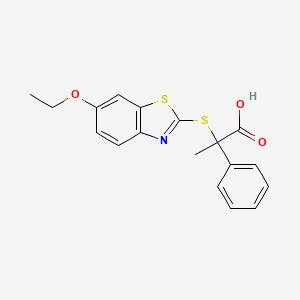

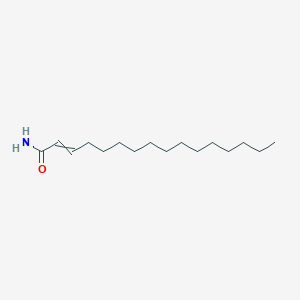
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B1217882.png)
![5-(Methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol](/img/structure/B1217884.png)

